Pulcherriminic acid

Description

This compound has been reported in Metschnikowia pulcherrima with data available.

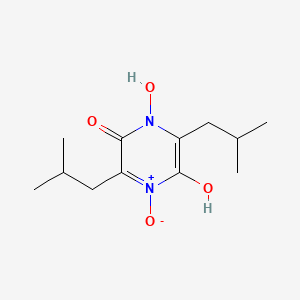

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPPQFOKKRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-86-8 | |

| Record name | Pulcherriminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Pulcherriminic Acid: A Technical Guide to its Discovery, Biosynthesis, and Regulation

A Foreword for the Scientific Community

This technical guide provides an in-depth exploration of pulcherriminic acid, a fascinating secondary metabolite with significant antimicrobial and iron-chelating properties. From its initial discovery in yeast to the detailed elucidation of its biosynthetic and regulatory networks in bacteria, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is curated to facilitate a deeper understanding of this compound's biology and to support future research and development endeavors in the fields of microbiology, natural product chemistry, and pharmacology.

Discovery and History: A Timeline of Key Findings

The scientific journey of this compound has spanned several decades, with key discoveries progressively unveiling its structure, function, and biosynthesis.

| Year | Key Discovery/Milestone | Organism(s) Studied | Key Researchers/Groups |

| 1953 | First discovery of the red pigment, pulcherrimin, formed from this compound in the presence of iron. | Candida pulcherrima (now Metschnikowia pulcherrima) | Kluyver et al.[1] |

| 1963 | Elucidation of the biosynthetic precursor of this compound as L-leucine and the intermediate as cyclo-L-leucyl-L-leucyl. | Candida pulcherrima | MacDonald |

| 1972 | Confirmation that Bacillus subtilis produces this compound from L-leucine, utilizing the carbon skeletons of two L-leucine molecules. | Bacillus subtilis | Uffen and Canale-Parola |

| 2006 | Identification of the this compound synthetic gene cluster, yvmC-cypX, in Bacillus subtilis and Bacillus licheniformis. | Bacillus subtilis, Bacillus licheniformis | Tang et al.[2] |

| 2011 | Structural and functional characterization of YvmC as a cyclodipeptide synthase (CDPS) and CypX as a cytochrome P450 oxidase. | Bacillus subtilis | Bonnefond et al.[2] |

| 2016 | Identification of PchR (YvmB) as a MarR-like transcriptional repressor of the yvmC-cypX operon. | Bacillus subtilis | Randazzo et al.[2] |

| 2018 | Identification and functional characterization of the four-gene PUL cluster (PUL1-4) responsible for this compound biosynthesis and transport in yeast. | Kluyveromyces lactis | Krause et al.[1] |

| 2024 | Further elucidation of the regulatory network in B. subtilis, demonstrating direct negative regulation of yvmC by the transition state regulators ScoC and AbrB, in addition to PchR. | Bacillus subtilis | Fernandez and Simmons |

Physicochemical and Spectroscopic Properties

This compound and its iron complex, pulcherrimin, possess distinct chemical and physical characteristics.

| Property | This compound | Pulcherrimin |

| Molecular Formula | C₁₂H₂₀N₂O₄[3] | C₁₂H₁₈N₂O₄Fe₂/₃[2][3] |

| Molecular Weight | 256.2980 g/mol [3] | - |

| Appearance | Colorless[4] | Reddish-brown pigment[2][3] |

| Solubility | Soluble in water.[3] | Almost insoluble in water and organic solvents like ethanol; soluble in alkaline methanol or NaOH solution.[2][3] |

| UV Absorption Maxima | 243 nm, 282 nm, 410 nm[3] | 240 nm, 280 nm, 410 nm[5] |

Antimicrobial and Antioxidant Activity

The primary biological function attributed to this compound is its ability to chelate ferric iron (Fe³⁺), thereby depriving competing microorganisms of this essential nutrient.[2][3] This iron sequestration is the basis for its antimicrobial activity.

| Activity | Organism(s) Inhibited | Quantitative Data (Example) |

| Antifungal | Botrytis cinerea, Alternaria alternata, Penicillium expansum, Aspergillus spp., Candida spp., Pichia manshurica[6] | Inhibition zones and minimum inhibitory concentrations (MICs) vary depending on the producing and target strains. For instance, Metschnikowia pulcherrima strains show strong antagonistic activity against various human and plant fungal pathogens.[5] |

| Antibacterial | Proteus vulgaris, Escherichia coli | The antagonistic effects are strain-dependent. Some M. pulcherrima strains show strong inhibition of P. vulgaris and E. coli.[7] |

| Antioxidant | - | Pulcherrimin has been shown to have antioxidant properties and can protect cells against oxidative stress. For example, it can increase DNA repair efficiency in cells exposed to H₂O₂-induced oxidative stress by 2.5-2.7 fold.[8] |

Experimental Protocols

Isolation and Purification of Pulcherrimin

This protocol is adapted from methodologies used for isolating pulcherrimin from yeast cultures.

-

Cell Harvesting : Centrifuge the yeast culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C to pellet the cells and the insoluble pulcherrimin.

-

Methanol Wash : Treat the pellet with 99.8% methanol (e.g., 50 mL per 10 g of wet biomass) overnight at 4°C to remove lipids and other soluble compounds.

-

Water Wash : Centrifuge the methanol-treated pellet at 5,000 x g for 10 minutes at 4°C and wash the pellet twice with distilled water (e.g., 25 mL).

-

Solubilization : Resuspend the washed pellet in a 2 M NaOH solution to dissolve the pulcherrimin.

-

Acid Precipitation : Acidify the solution with HCl to precipitate the purified pulcherrimin.

-

Final Collection and Drying : Collect the precipitate by centrifugation at 8,000 x g for 20 minutes at 4°C. Wash the pellet three times with distilled water. Dry the final product at 60°C for 18 hours.

-

Purity Assessment : The purity of the isolated pulcherrimin can be assessed using ¹H NMR spectroscopy by dissolving the product in an alkaline deuterated water solution (e.g., 2 M NaOH in D₂O).

Synthesis of Cyclo(L-leucyl-L-leucyl)

This protocol outlines a general method for the chemical synthesis of the this compound precursor, cyclo(L-leucyl-L-leucyl).

-

Dipeptide Formation : Couple protected L-leucine monomers using standard solution-phase peptide synthesis techniques. This typically involves protecting the amino group of one leucine molecule (e.g., with a Boc or Fmoc group) and the carboxyl group of the other (e.g., as a methyl or ethyl ester) and then forming a peptide bond using a coupling agent (e.g., DCC/HOBt or HATU).

-

Deprotection : Selectively remove the protecting groups from the N-terminus and C-terminus of the linear dipeptide. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and an ester can be saponified with a base.

-

Cyclization : Dissolve the deprotected linear dipeptide in a high-boiling point solvent (e.g., 2-butanol) and add a base like N-methylmorpholine (NMM) to facilitate intramolecular cyclization. Reflux the mixture for several hours.[9]

-

Purification : Remove the solvent under reduced pressure and purify the resulting cyclo(L-leucyl-L-leucyl) by silica gel column chromatography or recrystallization from a suitable solvent like ethanol.[9]

Characterization of this compound and its Precursors

A combination of analytical techniques is employed to identify and characterize this compound and related compounds.

-

Sample Preparation : For analysis of culture supernatants, metabolites can be collected on Amberlite XAD16N beads and eluted with methanol.[4]

-

Chromatographic Separation : Perform reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the compounds. A typical mobile phase consists of a gradient of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.[10]

-

Mass Spectrometry (MS) : Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source to determine the exact masses of the parent ions and their fragmentation patterns.[4][10] This allows for the identification of cyclo(L-leucyl-L-leucyl), this compound, and its intermediates.[4]

-

Spectrophotometry : The concentration of pulcherrimin in alkaline solutions can be quantified by measuring its absorbance at 410 nm.[7]

Biosynthetic and Regulatory Pathways

The biosynthesis of this compound is a well-conserved process in both bacteria and yeast, though the genetic machinery differs. Its production is tightly regulated in response to environmental cues.

Biosynthesis of this compound in Bacillus subtilis

The synthesis of this compound in B. subtilis begins with the amino acid L-leucine and involves two key enzymes encoded by the yvmC-cypX operon.

Caption: Biosynthesis of this compound in Bacillus subtilis.

Biosynthesis of this compound in Yeast

In yeasts like Kluyveromyces lactis and Metschnikowia pulcherrima, the biosynthesis is governed by the PUL gene cluster.

Caption: Biosynthesis and transport of this compound in yeast.

Transcriptional Regulation of Pulcherrimin Biosynthesis in Bacillus subtilis

The expression of the yvmC-cypX operon is under the negative control of three transcriptional regulators: PchR, AbrB, and ScoC.

Caption: Transcriptional regulation of pulcherrimin biosynthesis in B. subtilis.

Concluding Remarks and Future Directions

This compound stands out as a natural product with significant potential. Its role in microbial competition through iron sequestration has been well-established, making it a candidate for the development of novel antimicrobial agents. Furthermore, its antioxidant properties warrant further investigation for potential applications in human health and food preservation. The elucidation of its biosynthetic pathways in both bacteria and yeast opens avenues for metabolic engineering to enhance its production. Future research should focus on a more detailed characterization of its bioactivities, the exploration of its full therapeutic and biotechnological potential, and the optimization of its synthesis through synthetic biology approaches. This guide provides a solid foundation for these future endeavors, empowering the scientific community to unlock the full potential of this remarkable molecule.

References

- 1. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]

- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoprotective Effects of Yeast Pulcherrimin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Pulcherriminic Acid Biosynthesis in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherriminic acid, a cyclic dipeptide derived from L-leucine, is a secondary metabolite produced by various microorganisms, including the Gram-positive bacterium Bacillus subtilis. This molecule and its iron-chelated pigment, pulcherrimin, play significant roles in iron homeostasis, microbial competition, biofilm formation, and oxidative stress response. Understanding the intricate biosynthesis pathway and its regulation is crucial for harnessing its potential in various applications, from novel antimicrobial strategies to biocontrol agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Bacillus subtilis, detailing the genetic and enzymatic components, the complex regulatory network, and methodologies for its study.

The Core Biosynthesis Pathway

The synthesis of this compound in Bacillus subtilis is a two-step enzymatic process that begins with the precursor L-leucine. The genes responsible for this pathway are clustered in the yvmC-cpa operon.

Step 1: Cyclization of L-leucine

Two molecules of L-leucine, charged to their cognate tRNA (Leu-tRNALeu), are cyclized to form the intermediate cyclo(L-leucyl-L-leucyl) (cLL).[1][2] This reaction is catalyzed by the enzyme YvmC , a cyclodipeptide synthase.[1][2] The formation of cLL is the committed step in the biosynthesis of this compound. Disruption of the yvmC gene completely abolishes the production of both cLL and pulcherrimin.[1]

Step 2: Oxidation of cyclo(L-leucyl-L-leucyl)

The intermediate cLL is then oxidized to form this compound. This oxidation is catalyzed by CypX , a cytochrome P450 oxidase.[1][2] This step requires molecular oxygen.[3][4]

Export and Pigment Formation

This compound is a water-soluble molecule that is actively transported out of the cell by the putative transporter YvmA .[1][5] Extracellularly, this compound acts as a potent iron chelator. It binds to free ferric iron (Fe³⁺) to form a water-insoluble, reddish-brown pigment called pulcherrimin .[1][2] The formation of this pigment is a non-enzymatic reaction and is dependent on the availability of extracellular iron.[1][2] The characteristic red color of pulcherrimin allows for a straightforward visual and spectrophotometric quantification of its production.

Genetic Organization

The genes required for this compound biosynthesis and transport are organized into a cassette that includes two divergently transcribed operons: pchR-yvmA and yvmC-cypX.[1]

-

yvmC-cypX operon : Encodes the core biosynthetic enzymes, cyclo(L-leucyl-L-leucyl) synthase (YvmC) and cytochrome P450 oxidase (CypX).

-

pchR-yvmA operon : Encodes the transcriptional regulator PchR and the putative this compound transporter YvmA.

Quantitative Data Summary

While precise enzyme kinetic and yield data are highly dependent on experimental conditions, this section summarizes the available quantitative and semi-quantitative information regarding this compound biosynthesis in Bacillus subtilis.

| Parameter | Value / Observation | Strain Background | Reference |

| Enzyme Kinetics (YvmC) | Not available in the public domain. | - | - |

| Enzyme Kinetics (CypX) | Not available in the public domain. | - | - |

| Pulcherrimin Production | Increased | scoC mutant | [1] |

| Increased | abrB mutant | [1][5] | |

| Potently increased, especially during exponential phase. | pchR mutant | [5][6] | |

| Highest production rate and total amount. | scoC abrB pchR triple mutant | [5] | |

| Gene Expression (yvmC-cypX) | Upregulated | scoC mutant | [7] |

| Upregulated | abrB mutant | [7] | |

| Upregulated | pchR mutant | [7] | |

| Highly upregulated | scoC abrB pchR triple mutant | [7] | |

| Spectrophotometric Quantification | Peak absorbance at 410 nm after solubilization in 2 mM NaOH. | Pulcherrimin | [1][5] |

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of repressors, ensuring its production is coordinated with the cell's physiological state, particularly the transition from exponential growth to stationary phase.

Key Transcriptional Regulators:

-

PchR : A MarR-family transcriptional regulator encoded within the pulcherrimin biosynthesis gene cassette.[1] PchR acts as a potent negative regulator, directly binding to the promoter regions of both the pchR-yvmA and yvmC-cypX operons to repress their transcription.[1][5] Deletion of pchR leads to a significant increase in pulcherrimin production, particularly during the exponential growth phase.[5][6]

-

ScoC : A transition state regulator that represses the expression of numerous genes during exponential growth. ScoC contributes to the repression of the yvmC-cypX operon, and its deletion results in increased pulcherrimin production.[1][7]

-

AbrB : Another key transition state regulator in Bacillus subtilis. AbrB also negatively regulates pulcherrimin biosynthesis.[1][7] An AbrB binding site has been identified in the promoter region of the yvmC-cypX operon.[5]

Layered Regulation:

These three repressors work in a concerted manner to control the timing, rate, and amount of pulcherrimin produced.[5][7] During exponential growth, PchR, ScoC, and AbrB all contribute to keeping the biosynthesis pathway repressed. As cells transition into stationary phase, the influence of these repressors may change, leading to the induction of the yvmC-cypX operon and subsequent this compound production. The triple mutant (ΔpchR ΔscoC ΔabrB) exhibits the highest level of pulcherrimin production, indicating that all three regulators are necessary for the complete repression of the pathway.[5]

Signaling Pathways and Experimental Workflows

Diagrams

Caption: The this compound biosynthesis pathway in B. subtilis.

Caption: Transcriptional regulation of the pulcherrimin biosynthesis operons.

References

- 1. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]

- 3. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pulcherriminic Acid Gene Cluster in Metschnikowia pulcherrima: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metschnikowia pulcherrima, a yeast with significant potential in biocontrol and biotechnology, produces a distinctive red pigment, pulcherrimin, through the iron-dependent chelation of pulcherriminic acid (PA). This secondary metabolite and its precursors exhibit potent antimicrobial properties, making the biosynthetic pathway of PA a subject of intense research interest. This technical guide provides a comprehensive overview of the this compound gene cluster in M. pulcherrima, detailing its genetic organization, the biosynthetic pathway, and key regulatory elements. Furthermore, this guide furnishes detailed experimental protocols for the study of this gene cluster and the quantification of its metabolic products, alongside a curated summary of quantitative data to facilitate comparative analysis.

Introduction

Metschnikowia pulcherrima is a non-conventional yeast species with a broad range of applications, from winemaking to the biocontrol of fungal pathogens.[1] Its antagonistic activity is largely attributed to the production of pulcherrimin, an insoluble pigment formed from the non-enzymatic reaction of this compound with ferric ions (Fe³⁺).[2][3] The sequestration of iron from the environment by this compound creates an iron-depleted niche, thereby inhibiting the growth of competing microorganisms.[3][4] The biosynthetic machinery for this compound is encoded by a conserved PUL gene cluster. Understanding the genetics and regulation of this cluster is paramount for harnessing the biotechnological potential of M. pulcherrima.

The this compound (PUL) Gene Cluster

The PUL gene cluster in M. pulcherrima is responsible for the synthesis and transport of this compound and its precursors.[5][6] The cluster typically comprises four core genes: PUL1, PUL2, PUL3, and PUL4.[5][7]

Table 1: Core Genes of the PUL Cluster in Metschnikowia pulcherrima

| Gene | Putative Function | Homolog in Bacillus subtilis |

| PUL1 | Cyclodipeptide synthase; catalyzes the formation of cyclo(L-leucyl-L-leucyl). | yvmC |

| PUL2 | Cytochrome P450 monooxygenase; oxidizes cyclo(L-leucyl-L-leucyl) to PA. | cypX |

| PUL3 | Transporter; potentially involved in the export of PA and/or uptake of iron-PA. | Not clearly defined |

| PUL4 | Transcriptional regulator; putative regulator of the PUL gene cluster. | Not clearly defined |

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process, followed by a spontaneous chemical reaction.[5][8]

-

Cyclo(L-leucyl-L-leucyl) (cLL) Synthesis: The pathway initiates with the cyclization of two L-leucine molecules, a reaction catalyzed by the cyclodipeptide synthase encoded by PUL1.[7]

-

Oxidation to this compound: The cLL is then oxidized by a cytochrome P450 monooxygenase, the product of the PUL2 gene, to form this compound.[7][8]

-

Pulcherrimin Formation: In the presence of ferric ions (Fe³⁺) in the extracellular environment, this compound spontaneously chelates the iron to form the insoluble, red-pigmented pulcherrimin.[2][9]

References

- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bio-protection in oenology by Metschnikowia pulcherrima: from field results to scientific inquiry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the potential of Metschnikowia pulcherrima: a dive into the genomic and safety characterization of four plant-associated strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pulcherriminic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherriminic acid, a cyclic dipeptide secondary metabolite, has garnered significant interest within the scientific community for its potent iron-chelating properties and consequent broad-spectrum biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and known biological functions of this compound. Detailed experimental protocols for its synthesis and isolation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the biosynthetic pathway and regulatory network of this compound, offering a valuable resource for researchers and professionals in drug development and microbial biotechnology.

Chemical Structure and Physicochemical Properties

This compound is a pyrazine N-oxide derivative with the chemical name 2,5-diisobutyl-3,6-dihydroxy-pyrazine-1,4-dioxide[1][2]. Its structure is characterized by a central pyrazine dioxide ring substituted with two isobutyl groups and two hydroxyl groups. This unique structure, particularly the hydroxamate groups, is responsible for its high affinity for ferric ions (Fe³⁺)[3][4][5].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀N₂O₄ | [2][6] |

| Molecular Weight | 256.30 g/mol | [2][6] |

| Appearance | Yellow solid | [7] |

| Solubility | Insoluble in water and most organic solvents (methanol, chloroform, dichloromethane, acetonitrile, tetrahydrofuran). Sparingly soluble in DMSO. Soluble in formic acid, trifluoroacetic acid, and basic aqueous solutions (e.g., 2M NaOH, NaHCO₃/Na₂CO₃ buffer pH 9.06). | [3][7] |

| UV Absorption Maxima (in 2M NaOH) | 243 nm, 282 nm, 410 nm | [4] |

Biosynthesis and Regulation

This compound is synthesized by a variety of microorganisms, most notably by yeasts of the Metschnikowia genus and bacteria of the Bacillus genus[3][4]. The biosynthetic pathway originates from the amino acid L-leucine[1].

Biosynthetic Pathway

The synthesis of this compound involves a two-step enzymatic process:

-

Cyclization: Two molecules of L-leucyl-tRNA are cyclized to form the intermediate cyclo-L-leucyl-L-leucyl (cLL). This reaction is catalyzed by the enzyme cyclodipeptide synthase, known as YvmC in Bacillus subtilis and PUL1 in yeasts[4][5][8].

-

Oxidation: The cLL intermediate is then oxidized to this compound by a cytochrome P450 oxidase. This enzyme is referred to as CypX in Bacillus subtilis and PUL2 in yeasts[4][5][8].

Following its synthesis, this compound is transported out of the cell by a major facilitator superfamily (MFS) transporter, such as YvmA in Bacillus licheniformis[4].

Regulation of Biosynthesis in Bacillus subtilis

The biosynthesis of this compound in Bacillus subtilis is tightly regulated by a network of transcriptional regulators that respond to nutrient availability and cell density. The expression of the yvmC-cypX operon is negatively controlled by three key proteins: PchR (YvmB), AbrB, and ScoC[9][10]. These regulators bind to the promoter region of yvmC, preventing transcription, particularly during the exponential growth phase[9][10]. This regulation ensures that the production of the iron-chelating this compound is coordinated with the physiological state of the bacterial population[9].

Biological Activities

The primary biological function of this compound stems from its ability to chelate ferric iron with high affinity, forming a stable, insoluble reddish-brown complex called pulcherrimin[3][4][5]. This sequestration of iron from the environment is the basis for its diverse biological effects.

Antimicrobial and Antifungal Activity

By depleting the local environment of essential iron, this compound exhibits potent antimicrobial and antifungal activity[11][12][13]. This makes it a key factor in microbial competition, allowing producer organisms to outcompete other microorganisms that have a high iron requirement for growth[13]. The antimicrobial effect is a direct consequence of iron starvation induced in the competing microbes[5][13]. While the principle is well-established, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported across the literature and are highly dependent on the specific strain and experimental conditions.

Anticancer and Antioxidant Potential

Preliminary studies have suggested that this compound may possess anticancer and antioxidant properties. Its ability to chelate iron can mitigate oxidative stress by reducing the generation of reactive oxygen species through the Fenton reaction[12]. Some reports indicate that extracts containing this compound exhibit cytotoxic activity against certain cancer cell lines; however, specific IC₅₀ values for purified this compound are not yet well-documented in publicly available literature.

Role in Biofilm Formation

In Bacillus subtilis, this compound plays a crucial role in the development and arrest of biofilms. The production and secretion of this compound lead to the depletion of iron at the periphery of the biofilm, which in turn signals for the cessation of biofilm expansion[14][15]. This self-limiting mechanism is thought to be a strategy for niche protection and resource management within the bacterial community[14].

Experimental Protocols

Isolation and Purification of this compound from Microbial Cultures

This protocol is adapted from methods described for the isolation of pulcherrimin from yeast and its subsequent conversion to this compound[3][16].

Workflow for Isolation and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. The iron chelator this compound mediates the light response in Bacillus subtilis biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism [mdpi.com]

- 14. Pulcherrimin formation controls growth arrest of the Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis | PLOS Genetics [journals.plos.org]

- 16. biorxiv.org [biorxiv.org]

The Intricate Dance of Iron Sequestration: A Technical Guide to the Chelating Mechanism of Pulcherriminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherriminic acid, a cyclic dipeptide secondary metabolite produced by various yeasts and bacteria, plays a critical role in microbial iron competition through its potent iron-chelating properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biosynthesis of this compound and its subsequent chelation of ferric iron (Fe³⁺) to form the characteristic reddish-brown pigment, pulcherrimin. This document consolidates current knowledge, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the core pathways to serve as a comprehensive resource for researchers in microbiology, bioinorganic chemistry, and drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a vital role in numerous cellular processes, including respiration, DNA synthesis, and catalysis. However, the bioavailability of iron in aerobic environments is often limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators known as siderophores.

This compound is a notable siderophore that functions by sequestering environmental iron, thereby limiting its availability to competing microbes. The formation of the insoluble pulcherrimin-iron complex is a key feature of this strategy. Understanding the intricacies of this mechanism holds potential for the development of novel antimicrobial agents and provides insights into microbial ecology and pathogenesis.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid L-leucine and involves a conserved enzymatic pathway in both yeast and bacteria, although the specific enzymes may differ. The core of the biosynthetic machinery is a two-step process.

First, two molecules of L-leucine are cyclized to form the intermediate cyclo-L-leucyl-L-leucyl (cLL). This reaction is catalyzed by a cyclodipeptide synthase (CDPS). In yeast species such as Metschnikowia pulcherrima, this enzyme is designated as Pul1, while in bacteria like Bacillus subtilis, the homologous enzyme is YvmC.[1][2]

In the second step, cLL undergoes oxidation to form this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, named Pul2 in yeast and CypX in bacteria.[1][2] This oxidation is crucial for the formation of the hydroxamate groups that are responsible for iron chelation.

Mechanism of Iron Chelation

This compound (C₁₂H₂₀N₂O₄) is a bidentate ligand, meaning it can form two bonds with a central metal ion.[3] The iron-chelating activity is attributed to its two hydroxamate functional groups (-C(=O)N(OH)-). These groups have a high affinity for ferric iron (Fe³⁺).

Upon secretion into the extracellular environment, this compound encounters and binds to Fe³⁺ ions. This binding event leads to the formation of a stable, reddish-brown, insoluble complex known as pulcherrimin. The formation of this precipitate effectively removes soluble iron from the immediate surroundings, creating an iron-depleted zone that inhibits the growth of other microorganisms that lack the ability to utilize the pulcherrimin-iron complex.[4][5]

Stoichiometry of the Pulcherrimin-Iron Complex

The precise stoichiometry of the pulcherrimin-iron complex has been a subject of some debate in the literature, with different studies suggesting various ratios of this compound to iron. This ambiguity highlights an area for further investigation. The table below summarizes the reported molecular formulas and the implied stoichiometries.

| Reported Molecular Formula of Pulcherrimin | Implied this compound : Iron Ratio | Reference(s) |

| C₁₂H₁₈N₂O₄Fe₂/₃ | 3 : 2 | [6] |

| C₁₂H₁₈N₂O₄Fe₂ | 1 : 2 | [7] |

| Not specified | 1 : 4 (PA:Fe) | [8][9] |

| C₁₆H₁₈N₂O₄Fe | 2 : 1 (based on a dimeric structure) | [10] |

The 3:2 stoichiometry is more consistent with the coordination chemistry of other hydroxamate siderophores, where three bidentate ligands typically coordinate a single ferric ion to form a hexadentate complex. The other reported ratios are less common for this class of chelators and may reflect different experimental conditions or analytical methods. Further research using techniques such as Job's plot analysis or Isothermal Titration Calorimetry is required to definitively establish the stoichiometry.

Experimental Protocols

Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores. The principle of the assay is based on the competition for iron between the siderophore and the strong chelator CAS. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change to orange.

Materials:

-

CAS solution: 0.06 g CAS in 50 mL dH₂O.

-

FeCl₃ solution: 0.0027 g FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Hexadecyltrimethylammonium bromide (HDTMA) solution: 0.073 g HDTMA in 40 mL dH₂O.

-

PIPES buffer.

-

Culture supernatants containing this compound.

-

96-well microtiter plate.

-

Spectrophotometer.

Protocol:

-

Prepare the CAS assay solution: Mix the CAS solution with the FeCl₃ solution. Slowly add the HDTMA solution while stirring. The final solution should be blue.

-

Prepare samples: In a 96-well plate, mix culture supernatant with the CAS assay solution.

-

Incubate: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure absorbance: Read the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

-

Quantification: A standard curve can be generated using known concentrations of a reference siderophore (e.g., desferrioxamine B) to quantify the amount of this compound produced.

Determination of Iron-Chelating Activity by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to monitor the formation of the pulcherrimin-iron complex, which has a characteristic absorbance spectrum.

Materials:

-

Purified this compound solution of known concentration.

-

FeCl₃ solution of known concentration.

-

Buffer solution (e.g., MES, pH 6.5).

-

UV-Visible spectrophotometer.

-

Quartz cuvettes.

Protocol:

-

Obtain the spectrum of this compound: Record the UV-Vis spectrum of the this compound solution in the buffer.

-

Titration with iron: Add incremental amounts of the FeCl₃ solution to the this compound solution.

-

Record spectra: After each addition of FeCl₃, allow the solution to equilibrate and then record the UV-Vis spectrum.

-

Analysis: Monitor the appearance of the characteristic absorbance peaks of pulcherrimin, which are reported to be at approximately 240, 280, and 410 nm.[2][11] The increase in absorbance at these wavelengths is proportional to the concentration of the pulcherrimin-iron complex.

Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)

A Job's plot is a graphical method used to determine the stoichiometry of a binding event.

Protocol:

-

Prepare stock solutions: Prepare equimolar stock solutions of this compound and FeCl₃ in a suitable buffer.

-

Prepare a series of solutions: Prepare a series of solutions where the total molar concentration of this compound and FeCl₃ is kept constant, but the mole fraction of each component is varied from 0 to 1.

-

Measure absorbance: For each solution, measure the absorbance at the wavelength of maximum absorbance for the pulcherrimin-iron complex (e.g., 410 nm).

-

Plot the data: Plot the absorbance as a function of the mole fraction of one of the components (e.g., this compound).

-

Determine stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.6 for this compound would indicate a 3:2 (PA:Fe) stoichiometry.

Advanced Characterization Techniques

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and its iron complex. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition and thus help to resolve the stoichiometry of the pulcherrimin-iron complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to elucidate the structure of this compound and to identify the sites of iron binding. Changes in the chemical shifts of the protons and carbons near the hydroxamate groups upon the addition of iron can provide direct evidence of coordination.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei.[11] It can provide information on the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and coordination geometry of the iron within the pulcherrimin complex. This technique has been used to confirm that the iron in pulcherrimin is in the Fe³⁺ state.[11]

Conclusion and Future Directions

The chelation of iron by this compound is a fascinating and ecologically significant process. While the biosynthetic pathway is well-characterized, further research is needed to definitively establish the stoichiometry of the pulcherrimin-iron complex under various conditions. The application of advanced analytical techniques such as Isothermal Titration Calorimetry and high-resolution mass spectrometry will be instrumental in resolving these outstanding questions. A deeper understanding of this mechanism will not only enhance our knowledge of microbial iron acquisition but also pave the way for the development of novel therapeutic strategies that target this essential pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulsed EPR and NMR spectroscopy of paramagnetic iron porphyrinates and related iron macrocycles: how to understand patterns of spin delocalization and recognize macrocycle radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of the Synthesis and Secretion of the Iron Chelator Cyclodipeptide this compound in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Pulcherrimin: a bio-derived iron chelate catalyst for base-free oxidation of 5-hydroxymethylfurfural to furandicarboxylic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05641H [pubs.rsc.org]

- 8. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

The Biological Role of Pulcherrimin in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherrimin, a reddish pigment produced by various yeast species, particularly within the Metschnikowia genus, is a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core biological roles of pulcherrimin, focusing on its biosynthesis, regulatory pathways, and multifaceted functions. Through a detailed examination of its iron-chelating properties, this document elucidates the primary mechanism behind its potent antimicrobial activity. Furthermore, this guide explores its emerging roles in photoprotection and inhibition of biofilm formation. Quantitative data on pulcherrimin production are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of the biosynthetic and regulatory pathways are provided to facilitate further research and application in drug development and biotechnology.

Introduction

Pulcherrimin is a pigment formed by the non-enzymatic chelation of ferric ions (Fe³⁺) by two molecules of pulcherriminic acid.[1][2][3] This precursor, this compound, is a secondary metabolite synthesized from the cyclization of two leucine molecules.[4][5] The production of pulcherrimin is a notable characteristic of several yeast species, including those from the genera Metschnikowia, Kluyveromyces, Lipomyces, and Dipodascopsis.[1] The most prominent biological role of pulcherrimin is its antimicrobial activity, which is primarily attributed to its ability to sequester iron from the environment, thereby limiting its availability to competing microorganisms.[1][2][3][6] This iron competition mechanism makes pulcherrimin-producing yeasts effective biocontrol agents.[1][2] Beyond its antimicrobial properties, recent studies have suggested additional functions for pulcherrimin, including photoprotection and the modulation of biofilm formation.[1][6][7] This guide delves into the molecular underpinnings of these roles, providing a technical resource for researchers and professionals in the field.

Biosynthesis of this compound

The biosynthesis of this compound in yeast is a two-step enzymatic process encoded by a conserved gene cluster known as the PUL cluster.[8][9] This cluster typically contains four genes: PUL1, PUL2, PUL3, and PUL4.[8][9]

-

PUL1 : Encodes a cyclodipeptide synthase that catalyzes the initial step: the cyclization of two leucine molecules, charged to their respective tRNAs, to form cyclo(L-leucyl-L-leucyl) (also known as cyclodileucine).[4][8][10]

-

PUL2 : Encodes a cytochrome P450 oxidase that hydroxylates cyclodileucine to form this compound.[4][8][10]

-

PUL3 : Encodes a transporter protein that is involved in the export of this compound and the import of iron-bound pulcherrimin.[8][9]

-

PUL4 : A putative regulatory gene, although its precise function is less characterized.[8][9]

The expression of PUL1 and PUL2 is both necessary and sufficient for the production of this compound, as demonstrated by heterologous expression in Saccharomyces cerevisiae.[8][10] Once secreted, this compound spontaneously chelates ferric ions from the environment to form the insoluble, red-pigmented pulcherrimin.[2][3][4]

Regulation of Pulcherrimin Production

The production of pulcherrimin is a tightly regulated process influenced by environmental cues such as iron availability and cellular stress.[4][10][11] In Metschnikowia pulcherrima, the transcriptional regulator Snf2 has been identified as a key player in controlling pulcherrimin biosynthesis.[4] A mutation in the SNF2 gene leads to a pigmentless phenotype and reduced antifungal activity, indicating that Snf2 positively regulates the transcription of the PUL genes.[4]

In bacteria such as Bacillus subtilis, the regulation is more complex and involves multiple transcription factors, including ScoC , AbrB , and the pulcherrimin-specific regulator PchR , which collectively control the timing and amount of pulcherrimin produced.[12][13] While the direct homologues and the exact regulatory network in yeast are still under investigation, it is clear that pulcherrimin synthesis is a controlled process, likely to balance its antimicrobial benefits against the potential for self-induced iron starvation.[14][15]

References

- 1. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role and Regulation of Pulcherrimin During <em>Bacillus subtilis</em> Biofilm Development - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous pulcherrimin production in Saccharomyces cerevisiae confers inhibitory activity on Botrytis conidiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Regulation of the Synthesis and Secretion of the Iron Chelator Cyclodipeptide this compound in Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ochre Revolution: A Technical Guide to Pulcherriminic Acid Producers in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulcherriminic acid, a cyclic dipeptide hydroxamate, is a secondary metabolite of significant interest due to its potent iron-chelating properties and associated antimicrobial activity. This reddish pigment, formed by the complexation of this compound with ferric iron, plays a crucial role in microbial competition and survival in the iron-limited soil environment. This technical guide provides an in-depth overview of the primary natural producers of this compound in soil, their biosynthetic pathways, regulatory mechanisms, and detailed experimental protocols for its study. Quantitative data on production yields are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.

Natural Producers of this compound in Soil

The ability to produce this compound is observed in a diverse range of soil microorganisms, primarily within the bacterial and fungal kingdoms.

Bacterial Producers

The most well-characterized bacterial producers of this compound belong to the genus Bacillus. Several species have been identified as potent producers:

-

Bacillus subtilis : Extensively studied as a model organism for this compound biosynthesis.[1][2][3][4][5][6][7][8][9]

-

Bacillus licheniformis : Known for its significant production capabilities, which have been enhanced through metabolic engineering.[7][10][11][12][13]

-

Bacillus cereus [7]

These soil-dwelling bacteria utilize this compound to sequester iron from their environment, thereby inhibiting the growth of competing microbes.[5][7][14]

Fungal Producers

Several yeast species, particularly from the phyllosphere and soil, are notable producers of this compound. These include:

-

Metschnikowia pulcherrima : A well-known biocontrol agent that leverages this compound for its antifungal activity.[10][11][12][13][15][16][17][18]

-

Kluyveromyces lactis : Another yeast species where the biosynthetic pathway for this compound has been identified.[11][12][17]

-

Rhodotorula spp. : While primarily known for producing rhodotorulic acid, some species are also associated with this compound production.[12]

-

Candida spp. [6]

-

Dipodascopsis spp. [19]

-

Lipomyces spp. [19]

Biosynthesis of this compound

The biosynthetic pathway of this compound is remarkably conserved in its core chemical steps across bacteria and fungi, though the enzymes involved are genetically distinct. The process begins with the amino acid L-leucine.[1][2]

Bacterial Biosynthesis Pathway

In Bacillus species, the synthesis is governed by the yvmC-cypX gene cluster.[7][9]

-

Cyclization : Two molecules of L-leucyl-tRNA are cyclized by the enzyme YvmC , a cyclodipeptide synthase (CDPS), to form the intermediate cyclo(L-Leu-L-Leu) (cLL).[20][4][9]

-

Oxidation : The cLL intermediate is then oxidized by CypX , a cytochrome P450 oxidase, to yield this compound.[20][4][9]

-

Export : The synthesized this compound is transported out of the cell by the exporter protein YvmA .[20][3]

Fungal Biosynthesis Pathway

In yeasts like Metschnikowia and Kluyveromyces, the biosynthesis is controlled by the PUL gene cluster.[12][17]

-

Cyclization : PUL1 catalyzes the cyclization of two L-leucine molecules to form cLL. It is functionally analogous to YvmC.[12][13]

-

Oxidation : PUL2 , a cytochrome P450 oxidase homolog, oxidizes cLL to this compound, similar to CypX.[12][13]

-

Transport : PUL3 is a transporter involved in the export of this compound and the import of the iron-bound pulcherrimin.[12][17]

Regulation of this compound Synthesis

The production of this compound is tightly regulated in response to environmental cues, particularly iron availability and cell density.

Regulation in Bacillus subtilis

In B. subtilis, the expression of the yvmC-cypX operon is controlled by a complex interplay of multiple transcriptional regulators:

-

PchR (YvmB) : A MarR-type transcriptional regulator that directly represses the operon.[20][7]

-

AbrB : A transition state regulator that also acts as a repressor.[20][7]

-

ScoC : Another transition state regulator contributing to the repression of the operon.[20][3]

The concerted action of these repressors ensures that this compound synthesis is inhibited during exponential growth and derepressed under specific conditions, such as entry into stationary phase and in response to high iron concentrations.[3]

Regulation in Metschnikowia pulcherrima

In M. pulcherrima, the transcriptional regulator Snf2 has been identified as a key player in controlling this compound biosynthesis and the associated antifungal activity.[10][11][18] A mutation in the SNF2 gene leads to a lack of pigmentation and reduced antagonistic properties.[18]

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism, culture conditions, and genetic modifications.

| Organism | Production Yield (mg/L) | Conditions/Notes | Reference |

| Bacillus licheniformis | 556.1 | Metabolically engineered strain | [7] |

| Metschnikowia pulcherrima | up to 240 | Wild-type strain | [21] |

Experimental Protocols

Extraction and Purification of Pulcherrimin

This protocol is adapted from Kluyver et al. and subsequent modifications.[22]

-

Cell Harvesting : Centrifuge 50 mL of yeast or bacterial culture at 5000 x g for 10 minutes at 4°C.

-

Methanol Treatment : Resuspend the cell pellet containing the pigment in 99.8% methanol (50 mL per 10 g of wet biomass) and incubate overnight at 4°C.

-

Washing : Centrifuge the methanol-treated cells (5000 x g, 10 min, 4°C) and wash the pellet twice with 25 mL of distilled water.

-

Solubilization : The resulting pulcherrimin can be dissolved in alkaline methanol or a dilute NaOH solution for further analysis.[7]

Quantification of Pulcherrimin

Spectrophotometry is a common method for the quantification of pulcherrimin.

-

Sample Preparation : Solubilize the purified pulcherrimin in a suitable alkaline solvent.

-

Spectrophotometric Measurement : Measure the absorbance at 410 nm.[21][22] this compound itself has maximum UV absorption peaks at 243 nm, 282 nm, and 410 nm.[7]

Identification of this compound and Precursors by UPLC-HR-HESI-MS

This method is used for the sensitive detection and identification of this compound and its precursors.[10][23]

-

Metabolite Collection : Add Amberlite XAD16N beads to the culture medium to capture extracellular metabolites.

-

Elution : Elute the captured metabolites from the beads with methanol.

-

Analysis : Analyze the eluate using ultra-performance liquid chromatography-high resolution heated electrospray ionization mass spectrometry (UPLC-HR-HESI-MS).

Conclusion and Future Directions

The natural production of this compound by a range of soil bacteria and fungi underscores its ecological importance, primarily in mediating microbial competition for iron. The elucidation of the distinct biosynthetic pathways in bacteria and yeasts opens avenues for metabolic engineering to enhance production for various applications, including biocontrol in agriculture and potentially as novel antimicrobial agents in medicine. The detailed regulatory networks controlling its synthesis suggest that production can be finely tuned. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify this fascinating secondary metabolite. Future research should focus on further exploring the diversity of this compound producers in different soil ecosystems, elucidating the full spectrum of its biological activities, and optimizing its production through synthetic biology approaches.

References

- 1. Synthesis of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Two Distinct Regulatory Systems Control Pulcherrimin Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of the Biosynthesis of Natural Bio-Antibacterial Agent this compound in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. This compound biosynthesis and transport: insights from a heterologous system in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

- 19. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two distinct regulatory systems control pulcherrimin biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A New Approach to Producing High Yields of Pulcherrimin from Metschnikowia Yeasts [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

Pulcherriminic Acid: A Technical Guide to a Microbial Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulcherriminic acid is a cyclic dipeptide secondary metabolite produced by various bacteria and yeasts, most notably species of Bacillus and Metschnikowia. Its primary and most studied biological function is its potent ability to chelate ferric iron (Fe³⁺). This sequestration of a vital micronutrient forms the basis of its strong antimicrobial activity, as it effectively starves competing microorganisms in its vicinity. Upon chelating iron, this compound forms a characteristic, insoluble reddish-brown pigment known as pulcherrimin. Beyond its role in microbial antagonism, this compound and the resulting pulcherrimin complex have been shown to possess antioxidant properties, protecting the producer organism from oxidative stress. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, biological activities, and experimental protocols related to this compound, offering a core resource for its potential development in therapeutic and biocontrol applications.

Chemical and Physical Properties

This compound is a water-soluble cyclic dipeptide.[1] Its defining feature is the presence of two hydroxamate groups which are responsible for its high affinity for ferric iron.[2] The chelation is a non-enzymatic reaction that occurs extracellularly.[3][4]

Table 1: Chemical and Physical Properties of this compound and Pulcherrimin

| Property | This compound | Pulcherrimin |

| Molecular Formula | C₁₂H₂₀N₂O₄[1] | C₁₂H₁₈N₂O₄Fe₂/₃[1] |

| Molecular Weight | 256.30 g/mol [3] | - |

| Systematic Name | 2,5-diisobutyl-3,6-dihydroxypyrazine-1,4-dioxide | Ferric pulcherriminate |

| Appearance | Colorless/pale yellow solid[3] | Reddish-brown, insoluble precipitate[1] |

| Solubility | Soluble in water[1] | Insoluble in water and most organic solvents; soluble in strong alkaline solutions (e.g., 2M NaOH)[1] |

| UV Absorption Maxima | 243 nm, 282 nm, 410 nm (in NaOH solution)[1] | 240 nm, 280 nm, 410 nm (in NaOH solution)[5] |

Biosynthesis and Regulation

The biosynthesis of this compound originates from L-leucine and involves a two-step enzymatic pathway, though the specific enzymes differ between bacteria and yeast.[6][7]

Bacterial Biosynthesis Pathway (Bacillus spp.)

In bacteria such as Bacillus subtilis, the synthesis is well-characterized.[7] First, two molecules of leucyl-tRNA are condensed by a cyclodipeptide synthase (CDPS), YvmC, to form the intermediate cyclo(L-Leu-L-Leu) (cLL).[7][8] This intermediate is then oxidized by a cytochrome P450 oxidase, CypX, to yield this compound.[7][8] The final product is secreted out of the cell by a transporter, YvmA.[9]

Yeast Biosynthesis Pathway (Metschnikowia & Kluyveromyces spp.)

In yeasts, a functionally analogous but evolutionarily distinct set of genes, known as the PUL gene cluster, governs the pathway. PUL1 and PUL2 are the biosynthetic enzymes corresponding to YvmC and CypX, respectively.[6] The cluster also contains PUL3, which mediates the uptake of the iron-bound pulcherrimin, and PUL4, a putative regulator.[6]

Regulation in Bacillus subtilis

The synthesis of this compound in B. subtilis is tightly regulated to balance its antimicrobial benefits against the risk of self-imposed iron starvation. The yvmC-cypX operon is negatively regulated by several transcriptional regulators, including PchR, AbrB, and ScoC, which bind to the promoter region and repress transcription, particularly during the exponential growth phase.[10][11]

Biological Activities and Mechanism of Action

The primary mechanism of action for this compound's biological effects is its ability to sequester iron, making it unavailable to other organisms.[12] This leads to a range of observed activities.

Antimicrobial Activity

By forming the insoluble pulcherrimin complex, this compound depletes iron from the local environment.[12] Since iron is a critical cofactor for numerous enzymes and cellular processes, this iron starvation inhibits the growth of a wide range of fungi and bacteria.[12][13] It is important to note that pure pulcherrimin (the iron complex) does not possess antimicrobial activity; the effect is entirely due to the iron-chelating action of the precursor, this compound.[7][13]

While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported in the literature, the potent antimicrobial effect of the producing organisms has been quantified in numerous biocontrol studies.

Table 2: Quantitative Antimicrobial and Biocontrol Activity Attributed to this compound

| Producing Organism Strain | Target Pathogen | Quantitative Effect | System | Reference |

| Metschnikowia pulcherrima WT | Botrytis caroliniana | 98% reduction in growth area | Plate Assay | [7] |

| Metschnikowia pulcherrima WT | Gibberella fujikuroi | 89% reduction in growth area | Plate Assay | [7] |

| Metschnikowia pulcherrima WT | Fusarium oxysporum | 81% reduction in growth area | Plate Assay | [7] |

| Metschnikowia sp. LOCK1144 | Alternaria alternata | Significant inhibition zone | Plate Assay | [13] |

| Metschnikowia sp. LOCK1144 | Botrytis cinerea | Significant inhibition zone | Plate Assay | [13] |

| Metschnikowia pulcherrima | Candida spp. | High sensitivity (Inhibition zones of 1-2 mm) | Plate Assay | [14] |

| Bacillus licheniformis DW2 | Fusarium oxysporum | Significant inhibition of fungal growth | Plate Assay | [15] |

Antioxidant Activity

By sequestering free iron, this compound prevents the iron-catalyzed Fenton reaction, which generates highly reactive and damaging hydroxyl radicals from hydrogen peroxide.[16] This antioxidant effect protects the producing organism from oxidative stress, particularly within the complex environment of a biofilm.[17]

Biofilm Modulation

In B. subtilis, this compound-mediated iron depletion acts as a self-regulating signal that causes growth arrest at the edge of an expanding biofilm.[9][18] This prevents the biofilm from expanding beyond the zone where iron has been sequestered, effectively defending the established niche.[18] Pulcherrimin extracts have also been shown to mitigate the formation of Candida albicans biofilms and inhibit its transition to the more virulent hyphal form.[19]

Experimental Protocols

Isolation and Purification of Pulcherrimin

This protocol is adapted from methods used for isolating pulcherrimin from yeast cultures.[8]

-

Cultivation: Culture the pulcherrimin-producing organism (e.g., Metschnikowia pulcherrima) in a suitable liquid medium (e.g., YPD or minimal medium) supplemented with FeCl₃ (e.g., 0.05% w/v) to induce pigment production. Incubate for 2-3 days with shaking.[8]

-

Harvesting: Centrifuge the culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The pellet will contain cells and the insoluble pulcherrimin pigment.[8]

-

Methanol Wash: Resuspend the pellet in 99.8% methanol (e.g., 50 mL methanol per 10 g wet biomass) and incubate overnight at 4°C. This step helps to remove lipids and other impurities.[8]

-

Centrifugation and Water Wash: Centrifuge the methanol suspension (5,000 x g, 10 min, 4°C) to pellet the cells and pigment. Discard the methanol supernatant. Wash the pellet twice by resuspending in distilled water (e.g., 25 mL) and repeating the centrifugation.[8]

-

Acid/Base Purification (Optional, for higher purity): To obtain pure pulcherrimin, the washed pellet can be re-suspended in 2M NaOH to solubilize the pigment. Centrifuge to remove cell debris. Adjust the pH of the supernatant to 1.0 with HCl to precipitate the pulcherrimin. Collect the precipitate by centrifugation and wash with distilled water until the supernatant is neutral. This process can be repeated three times.[12]

-

Final Product: The resulting pellet is purified pulcherrimin, which can be frozen or lyophilized for storage.

Spectrophotometric Quantification of Pulcherrimin

This method quantifies the amount of pulcherrimin produced in a culture.[9]

-

Sample Collection: Take a known volume of culture broth (e.g., 2 mL).

-

Pelleting: Centrifuge the sample at high speed (e.g., 10,000 x g) for 2 minutes to pellet the cells and the co-precipitated pulcherrimin.

-

Solubilization: Discard the supernatant and resuspend the pellet in a basic solution to solubilize the pigment. A 2M NaOH solution is commonly used.[20]

-

Measurement: Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.[5] Use the solubilization buffer (2M NaOH) as a blank.

-

Calculation: The concentration can be determined using a standard curve prepared with purified this compound or by using a known extinction coefficient if available. Note that measurements should be taken promptly and under subdued light, as the alkaline solution can degrade over time, especially in sunlight.[20]

HPLC Analysis of this compound

This protocol allows for the detection and relative quantification of the soluble precursor, this compound, in culture supernatants.[6]

-

Sample Preparation: Grow the microbial culture and centrifuge to pellet the cells. Filter-sterilize the supernatant. The supernatant can be concentrated (e.g., 50-fold) by lyophilization and resuspension in a smaller volume of water to increase detection sensitivity.[6]

-

HPLC System: A reverse-phase HPLC system with a PDA detector is required.

-

Column: XSelect HSS PFP Column (e.g., 100 Å, 5 µm, 4.6 mm × 250 mm).[6]

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.[6]

-

Mobile Phase B: 0.1% (v/v) trifluoroacetic acid in acetonitrile.[6]

-

Conditions:

-

Gradient: A typical gradient might be:

-

Start with 95% A for 5 min.

-

Linear gradient to 5% A over 15 min.

-

Hold at 5% A for 3 min.

-

Return to 95% A over 2 min and hold to re-equilibrate.[21]

-

-

Detection: Monitor at the characteristic wavelengths for this compound (e.g., 282 nm or 410 nm). Identification is confirmed by comparing the retention time to a pure this compound standard. Further confirmation can be achieved by coupling the system to a mass spectrometer (LC-MS).[6]

Potential for Drug Development and Other Applications

The unique biological activities of this compound present several opportunities for development.

-

Agriculture and Food Industry: Its potent antifungal activity makes it a strong candidate for a natural biocontrol agent to protect crops from postharvest pathogens and as a food preservative to prevent spoilage by molds and yeasts.[1][22]

-

Antimicrobial Therapeutics: The iron-starvation strategy is a compelling alternative to conventional antibiotics, as it targets a fundamental requirement for pathogen survival. This could be particularly valuable against antibiotic-resistant strains.

-

"Trojan Horse" Drug Delivery: The this compound structure could potentially be conjugated to antibiotic molecules. Pathogens that have evolved mechanisms to uptake iron-siderophore complexes might inadvertently transport the attached antibiotic into the cell, creating a targeted delivery system.[6]

-

Antioxidant Applications: Its ability to chelate iron and prevent oxidative damage suggests potential use in applications where oxidative stress is a concern.

Conclusion

This compound is a fascinating secondary metabolite whose ecological role as an agent of microbial warfare is well-established. Its mechanism of action—iron sequestration—is both simple and highly effective, providing a broad spectrum of antimicrobial activity. The detailed understanding of its biosynthetic and regulatory pathways, particularly in model organisms like Bacillus subtilis, opens avenues for metabolic engineering to enhance production yields. While further research is needed to quantify its precise inhibitory concentrations against key human pathogens, the existing data strongly support its potential as a platform for developing novel biocontrol agents, food preservatives, and next-generation antimicrobial therapies. The protocols and data summarized in this guide provide a foundational resource for researchers aiming to explore and harness the potential of this potent microbial compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. journals.asm.org [journals.asm.org]

- 6. Recent Advances in Iron Chelation and Gallium-Based Therapies for Antibiotic Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Snf2 controls this compound biosynthesis and antifungal activity of the biocontrol yeast Metschnikowia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metschnikowia pulcherrima and Related Pulcherrimin-Producing Yeasts: Fuzzy Species Boundaries and Complex Antimicrobial Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocontrol capability of local Metschnikowia sp. isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. This compound modulates iron availability and protects against oxidative stress during microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Pulcherrimin formation controls growth arrest of the Bacillus subtilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitigating Candida albicans virulence by targeted relay of this compound during antagonistic biofilm formation by Bacillussubtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Biological Activity of Pulcherrimin from the Meschnikowia pulcherrima Clade - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Iron Competition as an Important Mechanism of Pulcherrimin-Producing Metschnikowia sp. Strains for Controlling Postharvest Fungal Decays on Citrus Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of the PUL Gene Cluster in Yeasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The evolutionary trajectory of gene clusters in fungi offers a compelling narrative of adaptation and metabolic diversification. This technical guide provides an in-depth examination of the PUL gene cluster in budding yeasts, a key locus responsible for the biosynthesis and utilization of the iron-chelating siderophore, pulcherrimin. Through a synthesis of phylogenomic data, targeted genetic experiments, and metabolic analyses, we elucidate the structure, function, and intricate evolutionary history of this cluster. This guide details the experimental protocols that have been pivotal in characterizing the PUL genes, presents quantitative data in a comparative format, and visualizes the underlying biological pathways and evolutionary models. Understanding the dynamics of the PUL cluster, including its repeated loss in many yeast lineages and the emergence of "cheater" organisms, provides valuable insights into microbial social evolution and opens avenues for novel therapeutic strategies.

Introduction: The PUL Gene Cluster and Pulcherrimin

Secondary metabolites are crucial for how organisms interact with their environment.[1] In budding yeasts (subphylum Saccharomycotina), the PUL gene cluster orchestrates the production and uptake of pulcherrimin, an iron-binding molecule first described a century ago.[1] Pulcherrimin is a red, iron-containing pigment formed from two cyclized and modified leucine molecules.[2] Its primary role is as a siderophore, a small molecule that chelates iron from the environment and transports it back into the cell.[1] This ability to sequester iron, an essential but often scarce nutrient, can mediate antagonistic interactions between different microbial species.[2]

The PUL gene cluster is typically composed of four core genes: PUL1, PUL2, PUL3, and PUL4.[1][3] These genes are responsible for the biosynthesis of pulcherriminic acid (the iron-free precursor to pulcherrimin), its transport, and the regulation of the cluster.[1][4] The study of this cluster has revealed a fascinating evolutionary narrative of an ancestral metabolic pathway that has been repeatedly lost in numerous yeast lineages, leading to complex ecological dynamics.[1][5]

Structure and Function of the PUL Gene Cluster

The PUL gene cluster consists of four key genes whose functions have been elucidated through targeted gene replacements and comparative genomics.[1] The arrangement of these genes can vary slightly between different yeast species that retain the complete cluster.[5][6]

Table 1: Core Genes of the PUL Cluster and Their Functions

| Gene | Putative Function | Homolog in S. cerevisiae (if present) |

| PUL1 | Cyclodipeptide synthase (CDPS); catalyzes the cyclization of two leucine molecules.[5][7] This is the first step in this compound biosynthesis.[8][9] | None |

| PUL2 | Cytochrome P450 oxidase; oxidizes cyclodileucine to this compound.[7][9] This is the second step in the biosynthesis pathway.[8] | None |

| PUL3 | Putative transporter; responsible for the uptake of the iron-pulcherrimin complex.[1][3] It may also mediate the export of this compound.[9] | YNR062C[5][6] |

| PUL4 | Transcription factor; positively regulates the expression of other PUL genes, including PUL3.[1][3][5] | YNR063W[5][6] |

The Pulcherrimin Biosynthesis and Utilization Pathway

The synthesis of pulcherrimin and its subsequent use as an iron source is a coordinated process governed by the PUL gene products. The proposed pathway involves both intracellular biosynthesis and extracellular iron chelation and uptake.

Evolutionary History of the PUL Gene Cluster

Phylogenetic analyses suggest that the complete four-gene PUL cluster was present in the common ancestor of the Saccharomycotina subphylum.[2][5] However, its distribution among modern yeast species is patchy, indicating that the cluster has been repeatedly lost in many lineages throughout yeast evolution.[1][5] There is no significant evidence to suggest that the cluster was regained through horizontal gene transfer (HGT) within this subphylum.[2]

A Model of Gene Loss and the Rise of "Cheaters"

The evolutionary trajectory of the PUL cluster is a classic example of a microbial public goods system. The production of this compound represents a metabolic cost to the producer cell.[5] However, the chelated iron becomes a "public good" available to other cells in the vicinity that possess the necessary uptake machinery.

This creates an evolutionary scenario where "cheater" organisms can emerge. These are species that have lost the biosynthetic genes (PUL1 and PUL2) but retain the utilization genes (PUL3 and PUL4).[1][5] These cheaters can take up pulcherrimin-complexed iron without incurring the cost of producing the siderophore themselves.[5] The model yeast Saccharomyces cerevisiae is an example of such a cheater, possessing homologs of PUL3 and PUL4 but lacking the biosynthetic genes.[5][8]

The proposed evolutionary model involves a step-wise loss of the PUL genes:

-

Producers: Possess the complete PUL1-4 cluster.

-